![molecular formula C28H26N4O3 B2815596 1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-22-5](/img/structure/B2815596.png)

1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

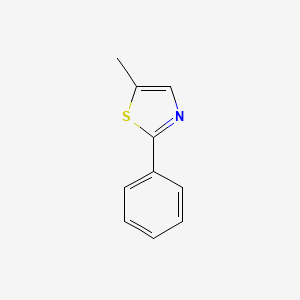

The compound “1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic molecule. It contains several functional groups including a tert-butyl group, an ethoxy group, a nitro group, and a pyrazolo[4,3-c]quinoline group. These groups can potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired final product and the starting materials available. It might involve reactions such as nitration, alkylation, and the formation of the pyrazolo[4,3-c]quinoline ring system .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky group that could potentially influence the overall shape of the molecule. The ethoxy group could participate in hydrogen bonding, and the nitro group is a strong electron-withdrawing group that could influence the electronic properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the other reactants present. The nitro group could potentially be reduced to an amine, and the ethoxy group could potentially be hydrolyzed to form an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more polar, and the presence of the tert-butyl group could increase its hydrophobicity .Scientific Research Applications

Synthesis and Derivative Formation

This compound, part of the pyrazolo[4,3-c]quinoline family, is a subject of interest due to its structural complexity and potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The scientific community has developed methods for synthesizing pyrazolo[4,3-c]quinoline derivatives, demonstrating their versatility and applicability.

Novel Synthesis Methods : Researchers have explored novel synthetic pathways to create various pyrazolo[4,3-c]quinoline derivatives. These methods emphasize the synthesis's efficiency and potential for creating materials for optoelectronic devices or as pharmacophores in drug development (Danel et al., 2017).

Chemical Modification for Biological Activity : Derivatives of pyrazolo[4,3-c]quinoline have been synthesized to explore their biological activities. For instance, some derivatives have been evaluated for their anti-inflammatory effects by inhibiting nitric oxide production in cell models, suggesting potential as anti-inflammatory agents (Tseng et al., 2018).

Regioselective Multicomponent Synthesis : Regio- and chemoselective multicomponent synthesis protocols have been developed for the construction of pyrazoloquinolinones and related compounds. This approach allows for precise control over the substitution pattern on the quinoline nucleus, facilitating the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Chebanov et al., 2008).

Exploration of Photophysical Properties : The photophysical properties of pyrazolo[4,3-c]quinoline derivatives have been studied, revealing their potential as fluorophores for imaging applications. The study of excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores demonstrates their utility in designing new imaging agents with improved performance (Padalkar & Sekar, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N4O3/c1-5-35-22-14-15-25-23(16-22)27-24(17-29-25)26(18-6-10-21(11-7-18)32(33)34)30-31(27)20-12-8-19(9-13-20)28(2,3)4/h6-17H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPWRSWVXVLMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C(C)(C)C)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

![3-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2815523.png)

![4-(4-(benzyloxy)phenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2815530.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2815533.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2815536.png)